

Application Notes and Protocols: NMR Spectroscopic Analysis of 2-Hydroxy-2-phenylpropanenitrile

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **2-Hydroxy-2-phenylpropanenitrile**. This document includes predicted ^1H and ^{13}C NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the experimental workflow and structural elucidation process.

Predicted NMR Data

Due to the absence of experimentally derived literature values, the following ^1H and ^{13}C NMR chemical shifts for **2-Hydroxy-2-phenylpropanenitrile** have been predicted based on the known spectral data of the closely related compound, mandelonitrile (2-hydroxy-2-phenylacetonitrile), and established substituent effects. It is crucial to note that these are theoretical values and may differ slightly from experimental results.

Table 1: Predicted ^1H NMR Data for **2-Hydroxy-2-phenylpropanenitrile**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	1.8	s	3H
-OH	3.5 - 4.5 (broad)	s	1H
Aromatic (ortho)	7.6	d	2H
Aromatic (meta, para)	7.4	m	3H

Table 2: Predicted ¹³C NMR Data for **2-Hydroxy-2-phenylpropanenitrile**

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₃	~25
Quaternary (-C(OH)(CN)-)	~70
Nitrile (-CN)	~120
Aromatic (ipso)	~138
Aromatic (ortho, meta, para)	126 - 129

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of **2-Hydroxy-2-phenylpropanenitrile**.

1. Sample Preparation

- Materials:
 - 2-Hydroxy-2-phenylpropanenitrile** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
 - Deuterated chloroform (CDCl₃)
 - Tetramethylsilane (TMS) as an internal standard

- 5 mm NMR tubes
- Pasteur pipette
- Vortex mixer
- Procedure:
 - Weigh the appropriate amount of **2-Hydroxy-2-phenylpropanenitrile** and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing 0.03% TMS to the vial.
 - Gently vortex the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
 - Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

- Instrument: 500 MHz NMR Spectrometer (or equivalent)
- Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 16-32
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): 3-4 s

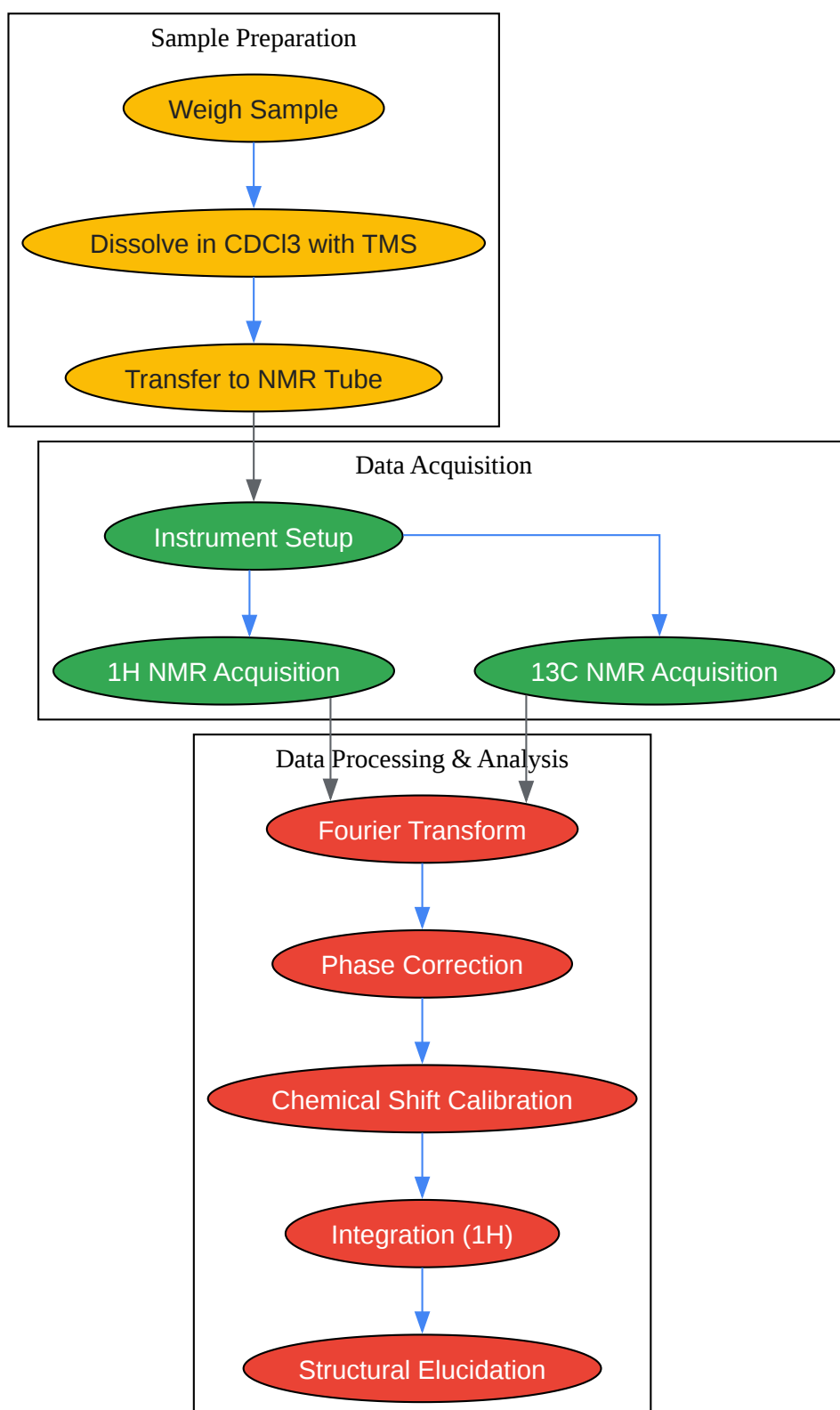
- Spectral Width (sw): 20 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm).
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time (aq): 1-2 s
 - Spectral Width (sw): 240 ppm
 - Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.
- Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

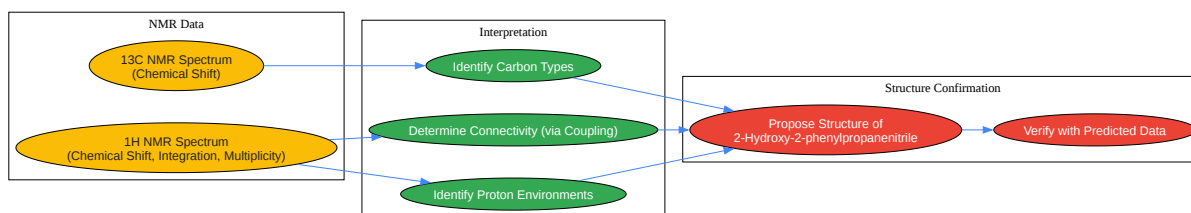
Visualizations

The following diagrams illustrate the experimental workflow and the logical process for structural elucidation using NMR data.



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Caption: Experimental Workflow for NMR Analysis.



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Caption: Logic for Structural Elucidation.

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